Sigma-2 Receptor Affinity of 90 nM Positions This Compound as a Moderate-Affinity Ligand Distinct from Ultra-Potent Sigma-2 Probes
This compound binds to the sigma-2 receptor/TMEM97 with a Ki of 90 nM in rat PC12 cells, establishing it as a moderate-affinity ligand [1]. In contrast, siramesine binds sigma-2 with an IC50 of 0.12 nM , representing an approximately 750-fold difference in potency. CT1812 (Zervimesine), a clinical-stage sigma-2 antagonist, shows a Ki of 8.5 nM . The lower affinity of 877641-22-0 provides a differentiated pharmacological window: researchers can probe sigma-2 function without the near-complete receptor saturation characteristic of picomolar-affinity tools, potentially revealing signaling dynamics masked by ultra-high-affinity compounds.
| Evidence Dimension | Sigma-2 receptor/TMEM97 binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 90 nM (sigma-2, rat PC12 cells) |
| Comparator Or Baseline | Siramesine: IC50 = 0.12 nM (sigma-2); CT1812 (Zervimesine): Ki = 8.5 nM (sigma-2) |
| Quantified Difference | 877641-22-0 vs. Siramesine: ~750-fold weaker affinity; 877641-22-0 vs. CT1812: ~10.6-fold weaker affinity |
| Conditions | 877641-22-0: Radioligand displacement in rat PC12 cells expressing sigma-2/TMEM97 [1]; Siramesine: Radioligand binding assay ; CT1812: Ki determined by radioligand displacement |
Why This Matters
The moderate affinity enables experimental designs requiring partial receptor engagement, making it preferable to ultra-potent ligands for studies of sigma-2 signaling where complete target occupancy would obscure physiological response dynamics.
- [1] BindingDB. (2023). BDBM50604967 (CHEMBL1698776): Sigma-2 Ki = 90 nM in rat PC12 cells. Entry ID: 50017779. PMID: 35395511. View Source
